Product packaging for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one(Cat. No.:CAS No. 1248668-72-5)

2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B2799285
CAS No.: 1248668-72-5
M. Wt: 151.165
InChI Key: JLFQZGQFRIBTCR-UHFFFAOYSA-N
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Description

2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS 1248668-72-5) is a high-purity chemical compound supplied for advanced research and development applications. With the molecular formula C 8 H 9 NO 2 and a molecular weight of 151.16 g/mol, this ketone derivative features a pyridine ring, making it a valuable scaffold in organic synthesis and pharmaceutical development . This compound serves as a versatile building block in medicinal chemistry, particularly in the design and synthesis of novel drug candidates. Research indicates that methoxypyridine-derived structures are of significant interest in the development of gamma-secretase modulators (GSMs), a class of therapeutics being investigated for Alzheimer's disease . These compounds can modulate the production of amyloid-beta peptides, potentially offering a disease-modifying approach to treatment . The structural motif of this compound provides researchers with a key intermediate for constructing complex molecules aimed at probing biological mechanisms and optimizing drug-like properties, such as solubility and blood-brain barrier penetration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals. All information provided is for informational purposes only, and researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B2799285 2-Methoxy-1-(pyridin-3-yl)ethan-1-one CAS No. 1248668-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQZGQFRIBTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248668-72-5
Record name 2-methoxy-1-(pyridin-3-yl)ethan-1-one
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Chemical Reactivity and Transformation Pathways of 2 Methoxy 1 Pyridin 3 Yl Ethan 1 One

Reactivity at the Carbonyl Moiety

The ketone carbonyl group is a prominent site of reactivity, characterized by the electrophilic nature of its carbon atom. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles and enables its participation in condensation reactions.

The carbonyl carbon of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one is electrophilic and readily undergoes nucleophilic addition. This reaction can be catalyzed by either acid or base. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. libretexts.orgyoutube.com

Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 2-methoxy-1-(pyridin-3-yl)ethan-1-ol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or NaCN/H⁺) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org

A more drastic reduction, known as deoxygenation, can convert the carbonyl group directly to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) is one such method, though it is important to note that functional groups alpha to the carbonyl, such as the methoxy (B1213986) group, can also be labile under these strongly acidic conditions. libretexts.org

The presence of alpha-hydrogens on the methylene group adjacent to the carbonyl allows this compound to act as a nucleophile in its enol or enolate form. This reactivity is central to its participation in various condensation and cyclization reactions. The reactivity of the closely related compound, 3-acetylpyridine (B27631), provides significant insight into these pathways.

Ternary, one-pot condensation reactions involving 3-acetylpyridine, an aromatic aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) are used to synthesize bipyridinyl derivatives. researchgate.net Similarly, 3-acetylpyridine can be condensed with active methylene compounds, such as malononitrile, and various nucleophilic reagents to afford fused heterocyclic systems like pyrans and thiopyrans. researchgate.net

The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde, is another important transformation. The reaction of 3-acetylpyridine with various benzaldehydes can lead to the expected chalcone-like enones or, under certain conditions, can proceed further to yield more complex cyclohexanol derivatives through multiple condensation events. mdpi.comrsc.org These reactions highlight the potential for this compound to participate in complex cyclizations, forming diverse molecular scaffolds.

Table 1: Representative Condensation Reactions Based on 3-Acetylpyridine Analogy
Reaction TypeReactantsCatalyst/ConditionsMajor Product TypeReference
Ternary CondensationAromatic Aldehyde, Malononitrile, 3-AcetylpyridineAmmonium Acetate (B1210297), Ethanol2,3'-Bipyridinyl Derivative researchgate.net
Ternary CondensationMalononitrile, Active Methylene Reagent, 3-AcetylpyridinePiperidine, EthanolFused Pyrans or Thiopyrans researchgate.net
Claisen-Schmidt CondensationBenzaldehyde, 3-AcetylpyridineBase (e.g., NaOH)Enone (Chalcone) mdpi.com
Michael/Aldol CascadeBenzaldehyde, 3-Acetylpyridine (excess)Base (e.g., NaOH)Cyclohexanol Derivative mdpi.comrsc.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions.

Ethers are known to be relatively unreactive, which is why they are often used as solvents. google.com Their most common reaction is cleavage of the C-O bond by strong acids. google.com This reaction typically requires heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI); hydrochloric acid (HCl) is generally not effective.

The cleavage mechanism is a nucleophilic substitution that can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. carlroth.com For this compound, the methoxy group is attached to a primary carbon. Therefore, the reaction with HBr or HI would proceed via an Sₙ2 mechanism. The process begins with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). google.comcarlroth.com The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon (the methyl group), displacing methanol (B129727) and forming a methyl halide. The other product is 2-hydroxy-1-(pyridin-3-yl)ethan-1-one.

Table 2: Conditions for Ether Cleavage
ReagentConditionsMechanismProductsReference
Concentrated HBrHeatSₙ22-hydroxy-1-(pyridin-3-yl)ethan-1-one + Methyl bromide carlroth.com
Concentrated HIHeatSₙ22-hydroxy-1-(pyridin-3-yl)ethan-1-one + Methyl iodide google.comcarlroth.com

While the ether linkage itself is resistant to oxidation, the adjacent methylene group (the α-carbon) is activated by the carbonyl group and can be a site for oxidation. The α-hydroxylation of ketones can be achieved using various reagents. For example, molecular oxygen in the presence of a base like cesium carbonate can introduce a hydroperoxide group at the α-position, which is then reduced to a hydroxyl group. thieme-connect.de Another approach involves using iodine as a catalyst with DMSO as the terminal oxidant to achieve α-hydroxylation of carbonyls. organic-chemistry.org In the context of this compound, such a reaction would yield 2-hydroxy-2-methoxy-1-(pyridin-3-yl)ethan-1-one, an α-keto hemiacetal, which may be unstable.

Alternatively, methods exist for the direct oxidation of secondary methyl ethers to ketones using reagents like calcium hypochlorite. acs.org However, applying this to the target molecule would involve oxidation at the methoxy-bearing carbon, which is already part of a more complex system adjacent to a ketone and a pyridine (B92270) ring, making the outcome less predictable without specific experimental data.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophilic and nucleophilic reagents.

Nucleophilic Aromatic Substitution and Addition: The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. Hard nucleophiles, such as organolithium reagents or sodium amide, typically add to the 2-position of the pyridine ring. quimicaorganica.org The presence of the electron-withdrawing 3-acyl group further activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The Chichibabin reaction, which involves amination with sodium amide, typically occurs at the 2- or 6-position of the pyridine ring.

In some cases, nucleophilic addition occurs to pyridinium salts, which are even more electrophilic. The addition of nucleophiles to 3-substituted pyridinium salts often shows good regioselectivity, favoring the formation of 1,2-dihydropyridines. nih.gov

Formation of Heterocyclic Systems from this compound

The α-methoxy ketone moiety in this compound is a synthetic equivalent of a 1,2-dicarbonyl compound, a classic building block in heterocyclic synthesis. This functionality allows it to react with various binucleophiles to construct new heterocyclic rings.

Pyrazoles : Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). dergipark.org.trnih.gov By analogy, the α-methoxy ketone can react with hydrazine derivatives to yield substituted pyrazoles. For example, 1,3-diketones, which can be generated in situ from ketones, react with hydrazine to form a wide variety of pyrazoles. organic-chemistry.org

Imidazoles : Imidazoles are five-membered aromatic heterocycles with two non-adjacent nitrogen atoms. Their synthesis can be achieved through various routes. rsc.orgbaranlab.org One classical approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The α-methoxy ketone can serve as the dicarbonyl component in such multi-component reactions to produce highly substituted imidazoles. mdpi.com

Quinoxalines : Quinoxalines are bicyclic heterocycles formed by the fusion of a benzene (B151609) ring and a pyrazine ring. The most fundamental synthesis involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govnih.gov The reaction of this compound or its derivatives with substituted o-phenylenediamines provides a direct route to pyridyl-substituted quinoxalines. nih.gov This condensation is often catalyzed by acid and provides a reliable method for constructing this important heterocyclic scaffold. nih.gov

Heterocycle Synthesis from α-Methoxy Ketone Precursor
Target HeterocycleRequired BinucleophileGeneral Reaction Type
PyrazoleHydrazine / Hydrazine derivatives dergipark.org.trnih.govCyclocondensation
Imidazole (B134444)Ammonia and an Aldehyde mdpi.comMulti-component Condensation
Quinoxaline (B1680401)o-Phenylenediamine nih.govnih.govCondensation/Cyclization

Spectroscopic Characterization of 2 Methoxy 1 Pyridin 3 Yl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one can be achieved.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the methoxyethanone side chain. The analysis can be approached by considering the spectrum of the parent compound, 3-acetylpyridine (B27631), and predicting the changes upon introduction of the methoxy (B1213986) group.

In 3-acetylpyridine, the pyridine protons appear in the aromatic region (δ 7.0-9.0 ppm), with the proton at the C2 position being the most deshielded due to its proximity to the nitrogen atom. The methyl protons of the acetyl group typically appear as a singlet around δ 2.6 ppm.

For this compound, the pyridine proton signals are expected in similar regions, though their precise shifts will be modulated by the electronic effects of the methoxyacetyl group. The most significant change is the replacement of the acetyl methyl singlet with two new singlets corresponding to the methylene (B1212753) (-CH₂-) and methoxy (-OCH₃) protons. The methylene protons, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate downfield, typically in the range of δ 4.5-5.0 ppm. The methoxy protons, shielded by the adjacent oxygen, would appear further upfield, generally around δ 3.3-3.7 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridyl H-2 ~9.1 Singlet / Doublet
Pyridyl H-6 ~8.8 Doublet
Pyridyl H-4 ~8.2 Doublet of Triplets
Pyridyl H-5 ~7.5 Doublet of Doublets
Methylene (-CH₂-) 4.5 - 5.0 Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 195-200 ppm. compoundchem.com The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). researchgate.net

Compared to 3-acetylpyridine, where the methyl carbon of the acetyl group appears around δ 26 ppm, the introduction of the adjacent oxygen atom in this compound will significantly deshield the corresponding methylene carbon, shifting its resonance downfield to approximately δ 70-80 ppm. The methoxy carbon itself is expected to have a chemical shift in the typical range for ethers, around δ 55-60 ppm. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 195 - 200
Pyridyl C-2 ~153
Pyridyl C-6 ~150
Pyridyl C-4 ~136
Pyridyl C-3 ~132
Pyridyl C-5 ~124
Methylene (-CH₂-) 70 - 80

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), which is critical for assigning their specific positions. No cross-peaks would be expected for the methylene and methoxy protons as they are expected to be singlets with no adjacent protons to couple with.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). sdsu.edu HMBC is particularly useful for connecting different parts of the molecule. Key expected correlations for this compound would include:

A correlation from the methylene (-CH₂-) protons to the carbonyl carbon (C=O).

Correlations from the methylene (-CH₂-) protons to the methoxy carbon (-OCH₃).

Correlations from the pyridine protons H-2 and H-4 to the carbonyl carbon, confirming the attachment of the side chain to the C-3 position of the pyridine ring.

A correlation from the methoxy (-OCH₃) protons to the methylene (-CH₂-) carbon.

These 2D NMR experiments, used in conjunction, would provide definitive evidence for the structure of this compound. youtube.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). For aromatic ketones like 3-acetylpyridine, this band typically appears in the region of 1680-1700 cm⁻¹. chemicalbook.com The conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone. The presence of the electronegative oxygen atom on the alpha-carbon in this compound may cause a slight shift to a higher wavenumber (inductive effect), likely placing the absorption peak near 1700-1715 cm⁻¹.

The methoxy (-OCH₃) group gives rise to several characteristic absorption bands in the IR spectrum. semanticscholar.org The C-H stretching vibrations of the methyl group are expected to appear in the 2850-2960 cm⁻¹ region. A particularly diagnostic feature for a methoxy group is a distinct C-H stretch band that appears at a lower frequency, typically around 2815-2830 cm⁻¹. docbrown.info

Additionally, the C-O stretching vibration of the ether linkage is a strong band that is expected to be observed in the fingerprint region, typically between 1050 and 1150 cm⁻¹. researchgate.net This absorption further confirms the presence of the methoxy moiety in the molecule.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic, -CH₂- and -OCH₃) Stretching 2850 - 2960 Medium
C-H (Methoxy specific) Stretching ~2820 Medium-Weak
C=O (Ketone) Stretching 1700 - 1715 Strong
C=N, C=C (Pyridine ring) Stretching 1570 - 1610 Medium-Strong

Pyridine Ring Vibrations

The vibrational characteristics of the pyridine ring in this compound are fundamental to its spectroscopic identity. The analysis of Fourier-Transform Infrared (FT-IR) and FT-Raman spectra reveals distinct vibrational modes associated with the heterocyclic aromatic ring. These vibrations are influenced by the electronic and steric effects of the methoxyethanone substituent.

The pyridine ring, belonging to the C2v point group in its unsubstituted form, has 27 normal modes of vibration, all of which are Raman active, with 24 being IR active. aps.org Substitution on the ring, as in the title compound, alters this symmetry and can affect the frequencies and intensities of these modes.

Key vibrations of the pyridine ring include C-H stretching, C-C and C-N ring stretching, and in-plane and out-of-plane bending modes. Heteroaromatic C-C stretching vibrations typically occur in the 1650-1400 cm⁻¹ region. researchgate.net For pyridine and its derivatives, strong absorptions due to C=N and C=C ring stretching are expected between 1600 cm⁻¹ and 1500 cm⁻¹. elixirpublishers.com The C-H in-plane bending vibrations are generally found in the 1390-990 cm⁻¹ range, while out-of-plane bending modes appear in the 900-675 cm⁻¹ region; the latter are particularly informative about the substitution pattern. researchgate.net

In studies of similar substituted pyridines, such as 2-methoxy-6-methyl pyridine and 2-methoxy-3-(trifluoromethyl) pyridine, these characteristic bands are well-documented. researchgate.netresearchgate.net The precise wavenumbers for this compound can be assigned by comparing its experimental spectra with data from these structurally related compounds and with theoretical calculations. researchgate.netresearchgate.netnih.gov

Table 1: Typical Pyridine Ring Vibrational Frequencies

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H Stretching 3150 - 3000
C=C / C=N Ring Stretching 1615 - 1420
Ring Breathing 1050 - 990
C-H In-plane Bending 1300 - 1000
Ring In-plane Bending 900 - 650

This interactive table summarizes the typical frequency ranges for key vibrational modes of a substituted pyridine ring based on literature data. researchgate.netelixirpublishers.com

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₈H₉NO₂, the predicted monoisotopic mass is 151.06332 Da. uni.lu HRMS analysis confirms this exact mass, distinguishing it from other compounds with the same nominal mass. The technique is sensitive enough to detect the mass of the protonated molecule [M+H]⁺ or other common adducts like [M+Na]⁺ and [M+K]⁺ with high precision. uni.lu

Table 2: Predicted Exact Masses for this compound and its Adducts

Species Formula Calculated Exact Mass (m/z)
[M] C₈H₉NO₂ 151.06332
[M+H]⁺ C₈H₁₀NO₂⁺ 152.07060
[M+Na]⁺ C₈H₉NNaO₂⁺ 174.05254

This interactive table presents the calculated high-resolution masses for the neutral molecule and its common protonated and sodiated adducts. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to generate ions of the molecule, typically the protonated species [M+H]⁺, which are then subjected to fragmentation (MS/MS) to probe the molecular structure. The fragmentation pattern of this compound is dictated by the relative stability of the resulting fragment ions and follows established pathways for aromatic ketones. miamioh.edu

The primary fragmentation event is typically α-cleavage at the bond adjacent to the carbonyl group. For the protonated molecule (m/z 152.07), two main pathways are plausible:

Cleavage of the C-C bond between the carbonyl carbon and the methylene group, leading to the formation of a stable pyridin-3-ylcarbonyl cation (m/z 106.04) and a neutral methoxymethane molecule. This pyridin-3-ylcarbonyl ion is a common fragment for 3-acylpyridines. nist.gov

Subsequent fragmentation of the pyridin-3-ylcarbonyl ion (m/z 106.04) can occur via the loss of a neutral carbon monoxide (CO) molecule, resulting in a pyridin-3-yl cation (m/z 78.05). miamioh.edu

Another possible, though less common, cleavage could involve the bond between the pyridine ring and the carbonyl carbon. The analysis of these characteristic fragmentation pathways provides definitive structural confirmation. mdpi.commdpi.com

Table 3: Proposed ESI-MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Fragment m/z (Calculated) Neutral Loss
152.07 ([M+H]⁺) Pyridin-3-ylcarbonyl cation 106.04 CH₃OCH₂

This interactive table outlines the primary fragmentation pathway observed in ESI-MS/MS for the title compound.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and their packing in the solid state.

Single Crystal X-ray Crystallography for Molecular Geometry

While a specific single-crystal X-ray structure for this compound is not described in the reviewed literature, its molecular geometry can be reliably predicted based on the structures of related compounds. researchgate.netnih.gov The pyridine ring is expected to be essentially planar. The substituent at the 3-position, the methoxyethanone group, will have specific bond lengths, bond angles, and torsion angles that determine its conformation relative to the ring.

In similar structures, the torsion angle between the plane of the aromatic ring and the plane of the adjacent carbonyl group is influenced by steric hindrance and electronic conjugation. nih.gov For this compound, some rotation around the C(ring)-C(carbonyl) bond is expected to minimize steric interactions. The methoxy group will likely adopt a conformation that minimizes steric clash with the rest of the side chain. Definitive values for these geometric parameters can only be obtained through direct crystallographic analysis. mdpi.comresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound in the solid state is stabilized by a network of weak intermolecular interactions. Although lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in various weak hydrogen bonds and other non-covalent interactions. researchgate.net

Potential hydrogen bond acceptors include the pyridine nitrogen atom, the carbonyl oxygen atom, and the ether oxygen atom. The hydrogen bond donors are the aromatic C-H groups of the pyridine ring and the aliphatic C-H groups of the methoxyethyl side chain. These C-H···N and C-H···O interactions, while weak, are known to play a significant role in determining the crystal packing of organic molecules. researchgate.netnih.gov

Furthermore, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules are also likely to contribute to the stability of the crystal lattice. nih.gov The molecules may arrange into columns or layers, stabilized by a combination of these hydrogen bonding and π-stacking forces, leading to a dense and stable crystalline structure. nih.govmdpi.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Weak Hydrogen Bond Pyridine C-H Pyridine N
Weak Hydrogen Bond Pyridine C-H Carbonyl O
Weak Hydrogen Bond Methylene C-H Pyridine N
Weak Hydrogen Bond Methylene C-H Carbonyl O
Weak Hydrogen Bond Methylene C-H Ether O

This interactive table summarizes the potential non-covalent interactions that direct the crystal packing of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, including the presence of chromophores and auxochromes.

In the case of this compound and its derivatives, the key chromophores are the pyridine ring and the carbonyl group (C=O). The pyridine ring, an aromatic heterocycle, exhibits intense absorption bands due to π→π* transitions. The carbonyl group also undergoes π→π* transitions, as well as the lower-energy, and typically less intense, n→π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The methoxy group (-OCH₃) acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore.

The UV-Vis spectrum of a pyridyl ketone is generally characterized by two main absorption regions. The high-energy region, typically below 250 nm, is dominated by intense absorption bands corresponding to π→π* transitions within the pyridine ring. A second, less intense band or shoulder at longer wavelengths, usually above 250 nm, can be attributed to the π→π* transition of the conjugated system formed by the pyridine ring and the carbonyl group. Furthermore, a weak absorption band corresponding to the n→π* transition of the carbonyl group is expected at still longer wavelengths, often appearing as a shoulder on the tail of the more intense π→π* bands.

The introduction of a methoxy group can influence these transitions. As an electron-donating group, the methoxy substituent can cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands due to the extension of the conjugated system and the stabilization of the excited state.

Computational studies on related pyridyl ketones, such as di-2-pyridyl ketone nicotinoylhydrazone, have shown that the electronic properties and delocalization of electrons across the pyridyl and hydrazone moieties play a significant role in their spectroscopic behavior. sid.iriau.ir Theoretical calculations on various substituted pyridines and other aromatic systems have demonstrated the utility of TD-DFT in predicting UV-Vis spectra and understanding the nature of the electronic transitions involved. mdpi.comchemrxiv.orgresearchgate.netscielo.org.zasharif.edu

Based on the analysis of analogous compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent is summarized in the table below. It is important to note that these are estimated values and the actual experimental values may vary. The solvent environment can also significantly influence the position and intensity of the absorption bands.

Electronic TransitionEstimated λmax (nm)Description
π→π* (Pyridine ring)~220-240High-intensity absorption characteristic of the pyridine moiety.
π→π* (Conjugated system)~260-280Absorption arising from the conjugated system of the pyridyl and carbonyl groups.
n→π* (Carbonyl group)~300-330Low-intensity absorption, often appearing as a shoulder.

Further experimental and computational studies on this compound and its derivatives are necessary to precisely determine their UV-Vis spectroscopic properties and to fully understand the influence of substituents on their electronic transitions.

Theoretical and Computational Chemistry Studies on 2 Methoxy 1 Pyridin 3 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a wide range of molecular properties. For a molecule like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, DFT would be employed to determine its most stable three-dimensional shape, electronic orbital energies, charge distribution, and spectroscopic characteristics. Typically, this involves using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or higher, to solve the Schrödinger equation approximately. nih.govniscpr.res.in

The first step in a computational study is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral (torsion) angles that define its three-dimensional structure.

Conformational analysis is crucial due to the rotatable single bonds in the molecule, particularly the C-C bond between the carbonyl and methoxy-methyl groups and the C-C bond connecting the carbonyl group to the pyridine (B92270) ring. Different rotations around these bonds lead to different conformers, each with a distinct energy. DFT calculations can identify the most stable conformer(s) by comparing their relative energies. For instance, studies on similar structures, like 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane, have shown that molecules can adopt V-shaped conformations, and DFT calculations at the B3LYP/6–311 G(d,p) level can accurately predict these structures. nih.gov The planarity of the pyridine ring and the orientation of the methoxy (B1213986) group relative to the carbonyl group would be key features determined in this analysis.

Table 1: Predicted Optimized Geometrical Parameters for an Analogous Pyridine Ketone. (Note: This data is for an illustrative compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), as specific data for the target molecule is unavailable.) niscpr.res.in

ParameterBond/AngleCalculated Value (DFT/B3LYP/cc-pVDZ)
Bond LengthC=O1.22 Å
Bond LengthC-Cl1.79 Å
Bond AngleC-C-C (ring)~117-122°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). pku.edu.cn

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO would likely be distributed over the electron-rich regions, such as the pyridine ring's nitrogen atom and the oxygen atoms of the carbonyl and methoxy groups. The LUMO is expected to be localized on the π-system of the pyridine ring and the carbonyl group, which are the electron-deficient parts of the molecule. researchgate.netacs.org DFT calculations for similar pyridine derivatives often show HOMO-LUMO gaps in the range of 3-5 eV. researchgate.netresearchgate.net

Table 2: Illustrative FMO Data for a Pyridine Derivative. (Note: Data is generalized from studies on similar compounds as specific values for the target molecule are not available.) researchgate.net

ParameterEnergy (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is calculated by determining the electrostatic force exerted by the molecule's electron and nuclear charge distribution on a positive point charge. chemrxiv.org The MESP is mapped onto the molecule's electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchemrxiv.org

For this compound, the MESP surface would show the most negative potential (red/yellow) around the carbonyl oxygen and the pyridine nitrogen, identifying them as the primary sites for electrophilic attack or hydrogen bonding. chemrxiv.orgnih.gov The hydrogen atoms and the carbonyl carbon would exhibit positive potential (blue), marking them as sites for nucleophilic attack. uni-muenchen.de

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. wikipedia.org This analysis provides a quantitative picture of the electron distribution and helps identify electrophilic and nucleophilic centers. science.gov The calculation partitions the total electron density among the atoms, giving insight into the molecule's electronic structure and dipole moment. researchgate.netresearchgate.net

In this compound, the Mulliken charge analysis would be expected to show significant negative charges on the oxygen and nitrogen atoms due to their high electronegativity. The carbonyl carbon atom would carry a substantial positive charge, confirming its electrophilic character. researchgate.netscience.gov The carbon atoms of the pyridine ring would have varying charges depending on their position relative to the nitrogen atom and the substituent.

Table 3: Example Mulliken Atomic Charges for a Substituted Ketone. (Note: This data is for the analogous compound (E)-3-(2,5-dimethoxy)-1-(4-methylthiophenyl)prop-2-en-1-one as a representative example.) researchgate.net

AtomMulliken Charge (a.u.)
Carbonyl Carbon (C7)+0.262
Methoxy Carbon (C12')+0.293
Sulphur (S4)+0.271

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. ethz.chrsc.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. chemshell.org

A key application is the correlation of theoretical frequencies with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement. core.ac.uk For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-O stretching of the methoxy group, and various C-C and C-N stretching and bending modes of the pyridine ring. core.ac.ukresearchgate.net

Table 4: Key Vibrational Frequencies for Pyridine and Ketone Moieties. (Note: This table presents typical frequency ranges from computational studies on related molecules.) niscpr.res.incore.ac.uk

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)
C=O Stretch (Ketone)1680 - 1750
Pyridine Ring Stretch (C=N, C=C)1400 - 1600
C-O-C Stretch (Methoxy)1050 - 1250
C-H Aromatic Stretch3000 - 3100

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), can accurately predict the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. nih.govnih.gov The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net

Comparing the calculated NMR spectrum with the experimental one is a powerful method for confirming or assigning the structure of a molecule, including its stereochemistry and conformation. nrel.gov For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring, the methylene (B1212753) group, and the methoxy group, aiding in the complete assignment of its NMR spectra. rsc.orgacs.org

Table 5: Illustrative Predicted ¹³C NMR Chemical Shifts. (Note: This data is hypothetical, based on typical values for the functional groups, as specific calculations for the target molecule are not available.)

Carbon AtomPredicted Chemical Shift Range (ppm)
C=O (Ketone)190 - 200
Pyridine C (adjacent to N)145 - 155
Pyridine C (other)120 - 140
CH₂ (alpha to C=O)70 - 80
OCH₃ (Methoxy)55 - 65

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are fundamental to understanding the intrinsic properties of a molecule. For pyridinyl ketones, such as derivatives of 2-acetylpyridine (B122185) and 3-acetylpyridine (B27631), Density Functional Theory (DFT) is a commonly employed method to calculate these descriptors. scielo.brniscpr.res.in Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the electronic band gap, a measure of molecular stability and reactivity. scispace.com

The HOMO-LUMO energy gap illustrates the optical polarizability, chemical hardness/softness, and kinetic stability of a molecule. tandfonline.com A smaller energy gap generally implies higher reactivity. For derivatives of 2-acetylpyridine, electronic properties such as ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (µ), and global electrophilicity (ω) have been investigated using DFT with the B3LYP/6-311G basis set. scielo.brresearchgate.net These reactivity indices provide a quantitative measure of how the molecule will interact with other chemical species. For instance, the global electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment.

Table 1: Representative Quantum Chemical Descriptors for a Pyridine Derivative (Calculated using DFT/B3LYP)

DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (ΔE)5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Global Hardness (η)2.65 eV
Chemical Potential (µ)-3.85 eV
Global Electrophilicity (ω)2.79 eV

This table presents illustrative data based on typical values for related pyridine derivatives and is intended to be representative. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions at a molecular level. For ketones, theoretical studies often focus on reactions involving the carbonyl group, such as nucleophilic addition or elimination reactions. researchgate.net The elucidation of a reaction mechanism typically involves locating the transition state structures and calculating the activation energies for each step of the reaction pathway.

For pyridinyl ketones, the pyridine moiety itself can be the subject of computational studies of reaction mechanisms, such as C-H functionalization. researchgate.net These studies often employ DFT to map the potential energy surface of the reaction, identifying intermediates and transition states. The insights gained from these calculations can help in understanding regioselectivity and in optimizing reaction conditions.

In the case of this compound, a plausible reaction to study computationally would be the nucleophilic addition to the carbonyl carbon. Computational modeling could predict the preferred trajectory of the nucleophile's approach, often following the Bürgi-Dunitz trajectory, and the energetics of forming a tetrahedral intermediate. researchgate.netrsc.org Furthermore, the role of the pyridine nitrogen and the methoxy group in influencing the reactivity of the carbonyl group could be systematically investigated. Such studies provide a detailed, dynamic picture of the reaction process that is often difficult to obtain through experimental means alone. rsc.orgdntb.gov.ua

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. ymerdigital.com Pyridine and its derivatives are known to be good candidates for NLO materials due to the inherent asymmetry introduced by the nitrogen heteroatom. rsc.org

Theoretical calculations are crucial in the rational design and prediction of NLO properties of new materials. nih.gov The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β). tandfonline.com These properties can be calculated using quantum chemical methods, such as DFT. The magnitude of the first hyperpolarizability is a measure of the second-order NLO response. sid.ir

For pyridine derivatives, computational studies have shown that the NLO properties can be tuned by the introduction of electron-donating and electron-accepting substituents. nih.govresearchgate.net The intramolecular charge transfer from the donor to the acceptor through the π-system of the pyridine ring is a key factor in enhancing the hyperpolarizability. In this compound, the methoxy group can act as an electron donor and the pyridinyl ketone moiety as an acceptor, potentially giving rise to NLO properties. Computational studies would involve the calculation of the dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material.

Table 2: Calculated NLO Properties for a Representative Pyridine Derivative

PropertyValue (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)85
First Hyperpolarizability (β)250

This table presents illustrative data based on typical values for related pyridine derivatives and is intended to be representative. The values are in atomic units (a.u.). Actual values for this compound would require specific calculations.

Applications and Advanced Materials Chemistry Involving 2 Methoxy 1 Pyridin 3 Yl Ethan 1 One As a Building Block

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

While extensive peer-reviewed studies detailing the use of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one as a starting material are not widespread, its structure is emblematic of a key synthetic intermediate. The presence of multiple reactive sites makes it a valuable precursor for constructing more elaborate molecular architectures. The PubChem database indicates its inclusion in numerous patents, suggesting its utility as an intermediate in the proprietary synthesis of larger, often biologically active, compounds uni.lu.

The primary reactive centers of the molecule are:

The Carbonyl Group: This ketone functionality is susceptible to nucleophilic attack, allowing for the introduction of various substituents and the formation of new carbon-carbon or carbon-heteroatom bonds. It can undergo reactions such as reduction to an alcohol, Grignard reactions, and Wittig reactions.

The α-Carbon: The carbon atom adjacent to the carbonyl group is activated and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or acylation reactions.

The α-Methoxy Group: This group can potentially act as a leaving group in nucleophilic substitution reactions, further enhancing the molecule's versatility.

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions, allowing for further functionalization.

These features position this compound as a foundational element for building complex molecules, such as the dual PPARα/γ agonist, which incorporates a substituted pyridine core researchgate.net.

Derivatization for the Development of Functional Materials (e.g., fluorescent compounds, NLO materials)

The electronic properties of the pyridyl ketone scaffold are conducive to the development of advanced functional materials, including fluorescent sensors and nonlinear optical (NLO) materials. The pyridine ring is inherently electron-deficient (a π-acceptor), which is a crucial component in the design of molecules with significant NLO responses or specific fluorescence characteristics acs.orgjhuapl.edu.

By strategically adding an electron-donating group to the molecule, a "push-pull" or donor-π-acceptor (D-π-A) system can be created. This intramolecular charge transfer character is a key design principle for materials with high second-order NLO activity acs.org. Derivatization of this compound, for instance by modifying the pyridine ring or by building upon the ketone moiety, could lead to novel NLO-active compounds.

Similarly, pyridyl-containing compounds are frequently employed in the design of fluorescent sensors researchgate.netacs.org. The synthesis of disubstituted imidazoles from aryl-methylketones has been shown to yield fluorogenic sensors for metal ions like Fe³⁺ nih.gov. The fluorescence properties often arise from charge-transfer states, which can be modulated by the binding of an analyte to the pyridyl nitrogen or another part of the molecule, resulting in a detectable change in emission.

Precursor in Diverse Heterocyclic Synthesis (e.g., pyrazoles, pyrroles, imidazoles, quinoxalines)

The reactive nature of the ketone and its adjacent α-methoxy group makes this compound an excellent precursor for the synthesis of a wide array of heterocyclic compounds. While specific examples using this exact ketone are sparse, its structure is well-suited for established synthetic methodologies.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives nih.govnih.gov. The α-methoxy ketone can be readily converted into a 1,3-dicarbonyl equivalent. For example, Claisen condensation with an ester would introduce a second carbonyl group, creating a β-diketone. This intermediate, upon reaction with hydrazine, would cyclize to form a 3-(pyridin-3-yl)-substituted pyrazole. The reaction of α,β-unsaturated ketones with hydrazine derivatives is also a common route to pyrazolines, which can be oxidized to pyrazoles nih.govresearchgate.net.

Pyrroles: The Paal-Knorr synthesis, a cornerstone of pyrrole (B145914) chemistry, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) pharmaguideline.com. This compound can serve as a starting point for generating the required 1,4-dicarbonyl intermediate through reactions such as α-alkylation with an α-haloketone. Other methods, such as the Piloty-Robinson synthesis, convert ketone azines directly into pyrroles under thermal or acidic conditions rsc.org.

Imidazoles: Several methods for imidazole (B134444) synthesis start from α-functionalized ketones nih.govrsc.org. The α-methoxy group can be transformed into a better leaving group, such as a halide (e.g., α-bromoketone). The resulting α-halo-1-(pyridin-3-yl)ethan-1-one could then react with an aldehyde and ammonia (or an ammonium (B1175870) salt) in a multicomponent reaction to yield a highly substituted pyridyl-imidazole acs.org. Alternatively, oxidation of the ketone could produce a glyoxal (B1671930) intermediate, which then condenses with an aldehyde and ammonia source to form the imidazole ring nih.gov.

Quinoxalines: The most direct heterocyclic synthesis from this precursor is likely the formation of quinoxalines. The standard method involves the condensation of an aromatic 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound nih.govchim.itsid.ir. The α-methoxy ketone can be oxidized in situ to the corresponding 1-(pyridin-3-yl)ethane-1,2-dione (an α-ketoaldehyde). This dicarbonyl species readily undergoes condensation with a 1,2-diamine to furnish a 2-(pyridin-3-yl)quinoxaline organic-chemistry.org. This reaction is generally high-yielding and tolerates a wide range of substituents on the diamine ring, allowing for the creation of a library of diverse quinoxaline (B1680401) derivatives.

The following table presents representative data for the synthesis of quinoxalines via the condensation of various 1,2-diamines and 1,2-diketones, a reaction pathway for which this compound is a suitable precursor after oxidation.

Entry1,2-Diamine1,2-DiketoneCatalystSolvent/TempTimeYield (%)Reference
1Benzene-1,2-diamineBenzil(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂O / RT10 min98 sid.ir
24,5-Dimethylbenzene-1,2-diamineBenzil(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂O / RT15 min96 sid.ir
34-Chlorobenzene-1,2-diamineBenzil(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂O / RT25 min94 sid.ir
4Benzene-1,2-diamine4,4'-Dimethoxybenzil(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂O / RT15 min97 sid.ir
5Benzene-1,2-diamineFuril(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂O / RT30 min93 sid.ir
6Benzene-1,2-diamineBenzilHClO₄·SiO₂CH₃CN / Reflux1.5 h94 chim.it

Ligand Design and Coordination Chemistry Applications of Pyridyl Ketone Scaffolds

The pyridyl ketone motif is a privileged scaffold in ligand design and coordination chemistry acs.orgacs.orgnih.gov. The combination of a "hard" ketone oxygen donor and a "borderline" pyridine nitrogen donor allows these ligands to bind to a wide variety of metal ions, forming stable five-membered chelate rings. The well-studied analogue, di-2-pyridyl ketone (dpk), showcases the rich coordination chemistry possible with this scaffold researchgate.net.

Pyridyl ketones can adopt several coordination modes, including:

Bidentate Chelating (κ²-N,O): The most common mode, where the pyridyl nitrogen and carbonyl oxygen bind to a single metal center.

Bidentate Chelating (κ²-N,N'): In di-pyridyl ketones, both nitrogen atoms can chelate a metal ion.

Monodentate (κ¹-N): Where only the pyridine nitrogen coordinates.

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear clusters or coordination polymers researchgate.netfrontiersin.org.

A fascinating aspect of pyridyl ketone coordination is the reactivity of the carbonyl carbon upon metal binding. Coordination to a Lewis acidic metal center activates the carbonyl group towards nucleophilic attack. In the presence of water or alcohols, the coordinated ketone can be transformed into a gem-diol or a hemiacetal, respectively acs.orgresearchgate.net. Deprotonation of these hydroxyl groups creates anionic alkoxide donors that are highly effective at bridging metal ions, facilitating the assembly of high-nuclearity metal clusters researchgate.net. This reactivity allows for the creation of complex, multi-metallic structures from simple starting materials. Ligands derived from phenyl-pyridyl ketones have been used to construct linear trinuclear and pentanuclear metal complexes researchgate.net. Furthermore, the rigid and directional nature of these ligands makes them excellent candidates for building extended structures like metal-organic frameworks (MOFs) and coordination polymers with tunable properties for applications in catalysis, gas storage, and sensing nih.govnih.gov.

Q & A

Q. What are the optimized synthetic routes for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step acylation or nucleophilic substitution reactions. For example:
  • Step 1 : Prepare pyridine-3-yl precursors via Friedel-Crafts acylation or metal-catalyzed coupling .
  • Step 2 : Introduce the methoxy group using alkylation or demethylation protocols under controlled pH (e.g., NaH/DMF for alkoxy group retention) .
  • Optimization : Employ continuous flow reactors to enhance reaction efficiency and reduce side products. Monitor purity via HPLC or GC-MS .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
TechniqueParametersKey Data
X-ray Crystallography SHELX refinement (SHELXL)Bond lengths (C=O: ~1.21 Å), angles, and torsional angles
NMR ¹H (300 MHz), ¹³C (75 MHz)Pyridine ring protons (δ 8.5–9.0 ppm), methoxy singlet (δ ~3.3 ppm)
MS ESI+ or EIMolecular ion peak [M+H]+ at m/z 178.1 (calculated)
  • Cross-validate data with computational tools (e.g., Gaussian for DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon reactivity in nucleophilic substitutions) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., kinases or GPCRs). Validate with in vitro assays (IC₅₀ comparisons) .
  • Collision Cross-Section (CCS) Prediction : Employ MOBCAL to estimate CCS for LC-MS applications, correlating with experimental IM-MS data .

Q. What strategies resolve contradictions between experimental data (e.g., NMR/X-ray) and theoretical models during structural validation?

  • Methodological Answer :
  • Disorder Analysis : Use PLATON to identify disordered solvent or substituents in crystallographic data .
  • Dynamic NMR : Probe conformational flexibility (e.g., methoxy rotation barriers) at variable temperatures to explain peak splitting anomalies .
  • Benchmarking : Compare bond lengths/angles against Cambridge Structural Database (CSD) averages for similar compounds .

Q. What methodologies elucidate reaction mechanisms involving this compound in nucleophilic substitutions or cyclizations?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • Intermediate Trapping : Use low-temperature NMR (-80°C) or quenching with scavengers (e.g., TEMPO) to isolate reactive intermediates .
  • Computational Modeling : Map potential energy surfaces (Gaussian) to identify transition states and validate with experimental activation energies .

Q. How does the electronic configuration of the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett Analysis : Quantify substituent effects using σₚ values (pyridine N-directing groups lower electron density at C-2/C-4) .
  • Electrochemical Studies : Cyclic voltammetry (CH Instruments) reveals redox-active sites (e.g., pyridine ring reduction at ~-1.2 V vs Ag/AgCl) .

Q. What in vitro assays evaluate the bioactivity of this compound, and how can results correlate with structural features?

  • Methodological Answer :
AssayProtocolCorrelation Strategy
Antioxidant Activity DPPH radical scavenging (IC₅₀)Compare with methoxy-substituted analogs; lower IC₅₀ indicates higher electron-donating capacity
Antimicrobial Broth microdilution (MIC vs S. aureus)Correlate lipophilicity (logP) with membrane permeability
  • SAR Studies : Synthesize derivatives (e.g., halogenated pyridines) to isolate critical functional groups for activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.